(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
説明
The compound “(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone” features a piperazine core linked to two distinct heterocyclic moieties: a 6-cyclopropylpyridazin-3-yl group and a 4-(4-fluorophenyl)-1H-pyrrol-2-yl group. This structure combines a pyridazine ring (with a cyclopropyl substituent) and a pyrrole ring (substituted with a fluorophenyl group), both connected via a methanone bridge to the piperazine. Such hybrid architectures are common in medicinal chemistry, particularly in kinase inhibitors or central nervous system (CNS) agents, due to the piperazine’s ability to modulate solubility and bioavailability . Structural characterization of analogous compounds often employs crystallographic tools like SHELX programs (e.g., SHELXL for refinement), ensuring precise determination of bond angles and stereochemistry .
特性
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c23-18-5-3-15(4-6-18)17-13-20(24-14-17)22(29)28-11-9-27(10-12-28)21-8-7-19(25-26-21)16-1-2-16/h3-8,13-14,16,24H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENLMBNWXGQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that similar compounds, such as fluoroquinolones, interact with bacterial dna-gyrase.
Mode of Action
Fluoroquinolones, which share structural similarities with this compound, act by inhibiting bacterial dna-gyrase. This enzyme is responsible for settling the long bacterial DNA or circular DNA into the cell through supercoiling. Inactivation of this enzyme disrupts the DNA supercoiling, causing the bacterial cell to die as the DNA can no longer be contained within the cell.
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the dna replication pathway in bacteria, given its potential interaction with dna-gyrase.
Pharmacokinetics
It is known that the structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones.
生物活性
The compound (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 391.4 g/mol
- CAS Number : 2034427-38-6
The structure features a piperazine ring, a pyridazine moiety, and a pyrrole derivative, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of piperazine and pyridazine exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with piperazine have been linked to moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
- Neuroprotective Effects : The presence of the piperazine and pyridazine rings suggests potential activity against neurological disorders. Studies on related compounds indicate efficacy as neuroprotective agents, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Compounds with similar scaffolds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including serotonin and dopamine receptors, which are crucial in managing psychiatric disorders and neurodegenerative diseases.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .
- Cellular Uptake Modulation : The structural features may enhance cellular permeability, facilitating the uptake of the compound into target cells.
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with similar compounds:
類似化合物との比較
Key Structural and Functional Differences
- Pyridazine vs. Pyrimidine/Thiophene: The target’s pyridazine ring (vs. pyrimidine in w3 or thiophene in Compound 21) provides distinct electronic properties.
- Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group in the target compound offers moderate electronegativity and steric bulk, contrasting with Compound 21’s trifluoromethylphenyl group, which is more lipophilic and sterically demanding .
- Pyrrole NH vs. Thiophene S : The 1H-pyrrol-2-yl group’s NH moiety may participate in hydrogen bonding, unlike thiophene’s sulfur, which engages in weaker van der Waals interactions .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:
- Metabolic Stability : The cyclopropyl group on pyridazine may reduce oxidative metabolism compared to larger alkyl chains, as seen in trifluoromethyl-containing compounds .
- Binding Interactions : The fluorophenyl group’s electronegativity could enhance target affinity, similar to trifluoromethyl groups but with reduced steric hindrance .
- Solubility : The pyrrole’s NH group may improve aqueous solubility relative to thiophene-based analogues, critical for CNS penetration .
準備方法
Cyclopropanation of Pyridazine
The cyclopropyl group is introduced via a Copper(I)-catalyzed cyclopropanation of 3-amino-6-chloropyridazine. Using cyclopropylboronic acid under Suzuki-Miyaura coupling conditions yields 6-cyclopropylpyridazin-3-amine. Optimized conditions involve:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80°C, 12 hours
This method achieves ~70% yield, with purity confirmed by HPLC.
Alternative Pathway: Ring-Closing Metathesis
An alternative approach employs Grubbs catalyst to form the cyclopropane ring via ring-closing metathesis of a diene precursor. While this method reduces metal contamination risks, it requires stringent anhydrous conditions and yields ~55%.
Preparation of 4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid
Paal-Knorr Pyrrole Synthesis
The fluorophenyl-pyrrole subunit is synthesized via a modified Paal-Knorr reaction :
- Condensation : 4-Fluorophenylacetaldehyde reacts with ammonium acetate in acetic acid to form 4-(4-fluorophenyl)-2,5-dimethylpyrrole.
- Oxidation : Selective oxidation using KMnO₄ in acidic conditions yields the carboxylic acid derivative.
Key Parameters :
Direct Arylation via C-H Activation
Recent advancements utilize palladium-catalyzed C-H arylation to attach the fluorophenyl group directly to the pyrrole ring. This one-pot method reduces steps but requires elevated temperatures (120°C) and specialized ligands (e.g., SPhos), achieving 60% yield.
Piperazine Functionalization and Ketone Bridge Formation
Acylation of Piperazine
The piperazine ring is acylated with 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl chloride. Synthesis of the acyl chloride involves:
- Chlorination : Thionyl chloride (SOCl₂) treatment of the carboxylic acid.
- Coupling : Reaction with piperazine in dichloromethane (DCM) using triethylamine (TEA) as a base.
Optimized Conditions :
Microwave-Assisted Coupling
To enhance efficiency, microwave irradiation (150°C, 20 minutes) in DMF with Hünig’s base accelerates the acylation, achieving 80% yield with >95% purity.
Final Assembly and Purification
The convergent synthesis concludes with coupling the 6-cyclopropylpyridazin-3-amine to the acylated piperazine-pyrrole intermediate. A Buchwald-Hartwig amination is employed:
- Catalyst : Pd₂(dba)₃/Xantphos
- Base : Cs₂CO₃
- Solvent : Toluene, 100°C, 24 hours
- Yield : 68%
Purification : Sequential silica gel chromatography (hexane/EtOAc gradient) and recrystallization from ethanol yield the final compound with ≥99% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Scalability and Industrial Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
